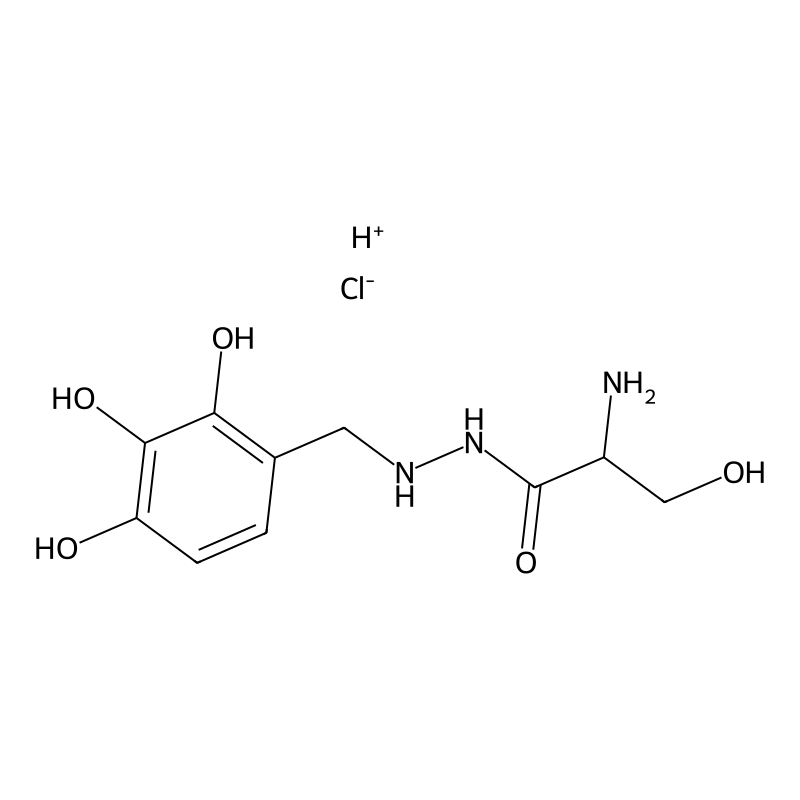

Benserazide Hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Quantitative Activity Data of Benserazide and Analogues

The following table compiles key biological activity data from recent research, highlighting the progression from the parent compound to more potent derivatives.

| Compound Name / Type | Target / Activity | Key Structural Features | IC₅₀ / Potency | Citation |

|---|---|---|---|---|

| Benserazide (Parent) | PilB ATPase Inhibitor | Baseline structure | 3.68 µM | [1] |

| Benserazide (Parent) | Anti-lung cancer (A549 cells) | Baseline structure | 29.82 µg/mL | [2] |

| Derivative 11c | PilB ATPase Inhibitor | Bis-hydroxyl groups (aryl ring ortho), rigid imine, serine-to-thiol exchange | 580 nM | [1] |

| Oxazole Derivative 4g | Anti-lung cancer (A549 cells) | Oxazole core with fluoro and hydroxyl substituents on phenyl ring | 15.52 µg/mL | [2] |

| Oxazole Derivative 4b | Anti-cervical cancer (HeLa cells) | Oxazole core with specific fluoro/hydroxyl substitution pattern | Most potent of series against HeLa | [2] |

Experimental Protocols for Key Assays

To guide your research, here are the methodologies used in the cited studies to generate the above data.

Protocol for PilB ATPase Inhibition Assay [1]

This protocol is used to determine the IC₅₀ values for PilB inhibitors like Benserazide and derivative 11c.

- Objective: To measure the inhibition of PilB ATPase activity by test compounds.

- Materials:

- Purified PilB enzyme.

- Test compounds (e.g., Benserazide, derivative 11c).

- ATP solution.

- Reaction buffer.

- Malachite Green reagent for phosphate detection.

- Procedure:

- Prepare a reaction mixture containing PilB enzyme and the test compound at various concentrations in a suitable buffer.

- Initiate the enzymatic reaction by adding ATP.

- Incubate the reaction at an appropriate temperature (e.g., 37°C) for a set time to allow ATP hydrolysis.

- Stop the reaction by adding Malachite Green reagent, which forms a complex with free inorganic phosphate (Pi) released from ATP.

- Measure the absorbance of the solution at 620-650 nm.

- Calculate the percentage of ATPase activity inhibition at each compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Protocol for Cytotoxicity Assessment (MTT Assay) [2]

This protocol was used to evaluate the anti-cancer activity of Benserazide-derived oxazole compounds on lung and cervical cancer cell lines.

- Objective: To determine the IC₅₀ of compounds against cancer cell lines.

- Materials:

- Cell lines: A549 (human lung cancer) and HeLa (human cervical cancer).

- Test compounds (e.g., oxazole derivatives 4a-j).

- Culture medium (e.g., DMEM with fetal bovine serum).

- MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).

- DMSO (Dimethyl Sulfoxide).

- 96-well cell culture plates.

- Microplate reader.

- Procedure:

- Seed cells in 96-well plates at a standardized density and incubate for 24 hours to allow cell attachment.

- Treat the cells with a range of concentrations of the test compounds.

- Incubate the plates for a specified period (e.g., 24-72 hours).

- Add MTT reagent to each well and incubate further. Metabolically active cells will reduce MTT to purple formazan crystals.

- Carefully remove the medium and solubilize the formazan crystals with DMSO.

- Measure the absorbance of the solution at 570 nm using a microplate reader.

- Calculate the percentage of cell viability for each concentration and determine the IC₅₀ value.

Molecular Mechanisms and Signaling Pathways

Benserazide's primary known mechanism is inhibiting peripheral aromatic L-amino acid decarboxylase (AADC) [3] [4]. Recent studies reveal it also directly binds to and inhibits Pyruvate Kinase M2 (PKM2), a key enzyme in cancer cell glycolysis [5]. The diagram below illustrates how structural features relate to these mechanisms.

Future Research Directions

The evolving understanding of Benserazide's SAR opens several promising research avenues:

- Optimizing New Inhibitors: The marked improvement in PilB inhibition potency with derivative 11c provides a strong foundation for further optimization, particularly in enhancing metabolic stability and in vivo efficacy [1].

- Repurposing for Oncology: The anti-cancer activity of oxazole-derived mimics suggests Benserazide's core structure is a valuable starting point for developing new oncology therapeutics, especially by exploring diverse substituents on the aryl ring [2].

- Exploring Polypharmacology: Investigating whether the structural features required for AADC inhibition are distinct from those for PKM2 or PilB inhibition could lead to highly selective or multi-targeting drugs with unique therapeutic profiles [1] [5].

References

- 1. – Structure study of activity derivatives as... relationship benserazide [pubs.rsc.org]

- 2. Mimics of Benserazide-an Oxazole derivatives [sciencedirect.com]

- 3. : Uses, Interactions, Benserazide of... | DrugBank Online Mechanism [go.drugbank.com]

- 4. Benserazide [en.wikipedia.org]

- 5. Benserazide hydrochloride (Ro 4-4602 hydrochloride) [medchemexpress.com]

Fundamental Properties of Benserazide Hydrochloride

| Property | Details |

|---|---|

| Systematic Name | 2-Amino-3-hydroxy-N'-(2,3,4-trihydroxybenzyl)propanehydrazide hydrochloride [1] |

| Molecular Formula | C₁₀H₁₆ClN₃O₅ [1] |

| Average Mass | 293.704 g/mol [1] |

| Chemical Structure | Unable to render chemical structure |

| Mode of Action | Peripheral inhibitor of aromatic L-amino acid decarboxylase (DOPA decarboxylase) [2] [3] |

| Primary Use | Management of Parkinson's disease in combination with levodopa (e.g., under brand names Madopar, Prolopa) [2] [3] |

| Water Solubility | Easily soluble [4] |

| Stability | Highly unstable; sensitive to pH, light, temperature, and humidity [4] |

Pharmacology and Pharmacokinetics

| Aspect | Details |

|---|---|

| Mechanism of Action | Inhibits peripheral conversion of levodopa to dopamine, increasing levodopa availability for crossing the blood-brain barrier. Its active metabolite, trihydroxybenzylhydrazine, is a potent AADC inhibitor [2]. |

| Protein Binding | 0% [2] |

| Metabolism | Hydrolyzed to trihydroxybenzylhydrazine in the intestinal mucosa and liver [2]. |

| Route of Elimination | Rapidly excreted in urine, primarily as metabolites; 85% of urinary excretion occurs within 12 hours [2]. |

| Half-life | 1.5 hours [2] |

| Absorption | 66-74% of an oral dose is absorbed; peak plasma concentrations of radioactivity are reached about one hour post-administration [2]. |

Experimental Protocols for Key Studies

Recent research has investigated benserazide's neuroprotective and anti-inflammatory effects. Below is a workflow summarizing the key in vitro and in vivo experiments from one such study [5].

Experimental workflow for neuroprotective studies [5].

In Vitro NETosis Assay on Human Neutrophils [5]

- Objective: To assess the effect of benserazide on the formation of Neutrophil Extracellular Traps (NETs).

- Neutrophil Isolation: Isolate human neutrophils from fresh blood using a density gradient medium (e.g., Lympholyte-Poly). Centrifuge at 450 rcf for 35 minutes without brakes. Collect the neutrophil layer, lyse red blood cells, wash, and resuspend in HBSS without Ca²⁺ and Mg²⁺.

- Plating and Stimulation: Plate isolated neutrophils on a poly-L-lysine-coated 96-well plate at 1–2 × 10⁴ cells/well.

- Treatment: Treat cells with PMA (400 nM) in the presence or absence of benserazide (e.g., 2.5 or 5 µM). Simultaneously incubate with SYTOX green nucleic acid stain (30 nM).

- Imaging & Quantification: Acquire fluorescence images every 15–30 minutes for ~6 hours using a live-cell imaging system (e.g., IncuCyte S3). Quantify SYTOX reactivity at a relevant time point (e.g., 300 min) by measuring the area of fluorescence divided by its intensity.

In Vitro Co-culture Neuroprotection Assay [5]

- Objective: To evaluate if benserazide protects human neuronal cells from neutrophil-mediated damage.

- Cell Culture: Culture SH-SY5Y neuronal cells in DMEM/F12 medium supplemented with 10% FBS and Pen/Strep. Plate on a 96-well plate at a density of 2 × 10⁴ cells/well.

- Neutrophil Treatment: Isolate human neutrophils and treat immediately with PMA (0.5 µg/ml) and benserazide (0, 25, or 50 µM) in HBSS.

- Co-culture: Add the treated neutrophil mixture directly to the SH-SY5Y cells.

- Viability Assessment: After overnight incubation, assess cell survival using a resazurin assay. Incubate with 10 µM resazurin for 2 hours and measure fluorescence at 530 nm/590 nm (excitation/emission).

In Vivo Model of Focal Cerebral Ischemia [5]

- Objective: To determine the neuroprotective efficacy of benserazide in a live animal model of stroke.

- Model: Use a mouse model of permanent or transient cerebral ischemia.

- Treatment: Administer benserazide peripherally.

- Outcome Measures:

- Behavioral Testing: Assess functional recovery post-stroke.

- Histological Analysis: Measure neutrophil infiltration into the brain parenchyma.

- Immunophenotyping: Evaluate the polarization state of microglia/macrophages (e.g., toward M2 anti-inflammatory phenotypes).

Synthetic Methodologies

Two patent applications highlight improved synthetic routes, with one emphasizing a novel fixed-bed hydrogenation technique.

General Synthesis Route (CN110511159A) [6]

This method involves a multi-step synthesis starting from DL-serine:

- Esterification: DL-serine undergoes esterification with thionyl chloride in methanol to generate methyl serine hydrochloride (Compound 1).

- Amino Protection: The primary amino group of Compound 1 is protected using a suitable protecting agent (e.g., di-tert-butyl dicarbonate) at 20-30°C to yield Compound 2.

- Hydrazide Formation: Compound 2 reacts with hydrazine hydrate. The pH is adjusted with HCl, and the mixture is concentrated to remove excess hydrazine hydrate, yielding the serine hydrazide derivative (Compound 3).

- Condensation: Compound 3 is condensed with 2,3,4-trihydroxybenzaldehyde in an ethanol-water system to form the hydrazone (Compound A).

- Reduction: The hydrazone (Compound A) is reduced to the final hydrazide, benserazide (Compound 5). This step can be performed using a chemical reducing agent or catalytic hydrogenation.

- Salt Formation: Compound 5 undergoes a salt-forming reaction with hydrochloric acid to produce benserazide hydrochloride (Compound 6).

Fixed-Bed Hydrogenation Method (CN112876379A) [4]

This patent describes a continuous process to improve safety and product quality:

- Key Innovation: Replaces traditional batch hydrogenation with a fixed-bed reactor.

- Process: The reaction solution containing the intermediate (Compound 4, the hydrazone) is passed through a fixed-bed reactor packed with a solid catalyst (e.g., Pd/C or Raney Nickel).

- Advantages:

- Safety: Avoids high-pressure batch reactions, reducing safety hazards.

- Quality: Prevents product deterioration caused by prolonged contact with the catalyst.

- Efficiency: Enables continuous production, reduces catalyst usage, and lowers costs.

- Workflow: The process involves esterification, amino protection, transesterification with hydrazine, condensation, fixed-bed hydrogenation, and final salt formation.

Emerging Research and Development Insights

Beyond its established use in Parkinson's disease, this compound has been conferred orphan designation by the European Medicines Agency for the treatment of beta thalassaemia [2]. Preclinical research suggests it may maintain fetal hemoglobin expression.

Recent studies highlight its potential neuroprotective and anti-inflammatory effects in ischemic stroke models, significantly attenuating neutrophil infiltration and improving functional recovery [5]. Its ability to inhibit NETosis and polarize macrophages toward an M2 phenotype points to a novel mechanism of action beyond AADC inhibition.

References

- 1. | C10H16ClN3O5 this compound [chemspider.com]

- 2. Benserazide: Uses, Interactions, Mechanism of Action [go.drugbank.com]

- 3. Benserazide [en.wikipedia.org]

- 4. for Method by... | Patsnap synthesizing this compound [eureka.patsnap.com]

- 5. Benserazide is neuroprotective and improves functional ... [pmc.ncbi.nlm.nih.gov]

- 6. CN110511159A - A kind of synthetic of method ... benserazide [patents.google.com]

benserazide hydrochloride PCSK9 inhibition mechanism

Established PCSK9 Inhibition Mechanisms

PCSK9 (Proprotein Convertase Subtilisin/Kexin type 9) is a protein that degrades Low-Density Lipoprotein (LDL) receptors on liver cells, reducing the liver's ability to clear "bad" cholesterol (LDL-C) from the blood [1]. Inhibiting PCSK9 increases the number of LDL receptors, enhancing LDL cholesterol clearance and lowering its plasma levels [1].

The table below summarizes the primary therapeutic approaches for PCSK9 inhibition:

| Inhibitor Type | Mechanism of Action | Example Drugs |

|---|---|---|

| Monoclonal Antibodies [1] [2] [3] | Bind directly to circulating PCSK9, blocking its interaction with the LDL receptor [1]. | Alirocumab, Evolocumab [2] [3] |

| Small Interfering RNA (siRNA) [2] [3] | Silences PCSK9 synthesis in the liver, reducing the amount of PCSK9 protein produced [2]. | Inclisiran [2] [3] |

| Small Molecules & Aptamers (Under Investigation) [4] [2] | Target allosteric sites of PCSK9 or bind to it with high affinity, preventing its function [4] [2]. | Various in preclinical research (e.g., Amikacin, Bestatin identified via virtual screening) [4] |

The following diagram illustrates the core mechanism of PCSK9 and how major inhibitor classes work.

PCSK9 Inhibition Pathways

Established Role of Benserazide

Benserazide has a well-characterized and completely different pharmacological role:

- Primary Function: It is a peripheral aromatic L-amino acid decarboxylase (AADC) inhibitor [5].

- Clinical Use: Used in combination with levodopa (e.g., as co-beneldopa) to treat Parkinson's disease [5] [6].

- Mechanism: By inhibiting the decarboxylase enzyme outside the brain, benserazide prevents the conversion of levodopa to dopamine in the periphery. This allows more levodopa to reach the brain, where it is converted to dopamine to alleviate motor symptoms [5].

A clinical study assessed its pharmacodynamics by measuring effects on endogenous and exogenous levodopa, 3-O-methyldopa, and DOPAC levels, confirming its action as a decarboxylase inhibitor without mentioning PCSK9 or cholesterol metabolism [5].

Exploring the Potential Link

The idea of benserazide affecting PCSK9 appears to originate from a single source.

- Patent Claim: A Chinese patent (CN104940180A) specifically claims a "novel application of benserazide hydrochloride" for preventing and treating atherosclerosis [6]. This patent suggests a new therapeutic use for the drug but does not provide publicly accessible experimental data to establish or detail a PCSK9 inhibition mechanism.

For a professional researcher, validating this claim would require:

- Accessing the Full Patent: Reviewing the detailed experimental evidence within the patent document.

- Consulting Primary Literature: Searching for peer-reviewed publications that cite this patent and attempt to replicate or explore its findings.

- Experimental Validation: Designing studies to directly test benserazide's effect on PCSK9 protein levels, its interaction with the LDL receptor, and LDL uptake in hepatocyte models.

Key Takeaways for Researchers

- Established Facts: Benserazide's mechanism and clinical application are well-defined as a peripheral decarboxylase inhibitor, with no recognized role in PCSK9 biology or cholesterol metabolism in current scientific literature [5].

- Hypothetical Link: The potential connection to PCSK9 inhibition and atherosclerosis treatment currently rests on an undisclosed patent claim without publicly available supporting data [6].

- Research Pathway: To investigate this further, focus on obtaining and validating the primary experimental evidence from the patent and subsequent related studies.

References

- 1. inhibitors – PCSK of action - PMC 9 mechanisms [pmc.ncbi.nlm.nih.gov]

- 2. Targeting PCSK as a key player in lipid metabolism: exploiting the... 9 [lipidworld.biomedcentral.com]

- 3. Inhibition: From Current Advances to Evolving Future - PMC PCSK 9 [pmc.ncbi.nlm.nih.gov]

- 4. Targeting Allosteric Site of PCSK9 Enzyme for the ... [pmc.ncbi.nlm.nih.gov]

- 5. Pharmacodynamics of benserazide assessed by its effects ... [pubmed.ncbi.nlm.nih.gov]

- 6. CN104940180A - Novel application of this compound [patents.google.com]

Established Application & New Insights in Parkinson's Disease

Benserazide hydrochloride is a peripheral aromatic L-amino acid decarboxylase (AADC) inhibitor. Its primary and long-established role is to be co-administered with Levodopa (L-DOPA) for the treatment of Parkinson's disease (PD) [1] [2]. By inhibiting the conversion of L-DOPA to dopamine in the periphery, it increases the bioavailability of L-DOPA in the central nervous system, thereby enhancing its therapeutic efficacy while reducing peripheral side effects like nausea and cardiac arrhythmias [1].

Recent clinical studies have focused on optimizing its use within combination therapies for PD, yielding new insights:

- Combination with Rasagiline: A 2023 study investigated the effects of adding Rasagiline (a monoamine oxidase-B inhibitor) to a regimen of levodopa and this compound in elderly patients with mid- to late-stage PD [3] [4]. The results demonstrated that the triple therapy was more effective than levodopa/benserazide alone.

- Impact on Biomarkers: This combination therapy significantly lowered serum homocysteine (Hcy) levels and increased insulin-like growth factor-1 (IGF-1) levels, suggesting potential benefits beyond symptomatic relief [3]. Elevated Hcy is a known concern in long-term levodopa therapy [5].

The established mechanism of benserazide in PD therapy can be summarized as follows:

Diagram 1: Mechanism of this compound in enhancing Levodopa therapy for Parkinson's disease. It inhibits peripheral dopa decarboxylase (DDC) without crossing the blood-brain barrier, thereby increasing central Levodopa bioavailability and reducing peripheral side effects.

Novel Antifungal Application

A 2021 study revealed a promising new application for this compound as an antifungal agent, both alone and in combination with fluconazole (FLC), against Candida albicans (C. albicans) [6].

The table below summarizes key quantitative findings from this preclinical study:

| Aspect | Experimental Model/Method | Key Findings |

|---|---|---|

| Anti-Candida Activity (Alone) | Broth microdilution assay (CLSI M27-A3) [6] | Exhibited intrinsic antifungal activity against C. albicans planktonic cells [6]. |

| Synergy with Fluconazole | Chequerboard microdilution assay & XTT assay [6] | FICI* ≤ 0.5 against planktonic cells and preformed biofilms (within 8h), indicating synergy [6]. |

| In Vivo Efficacy | Infected Galleria mellonella larvae model [6] | BEH + FLC combination significantly increased larval survival compared to FLC alone (P < 0.05) [6]. |

| Proposed Mechanisms | Fluo-3/AM, FITC-VAD-FMK, Rhodamine 6G probes [6] | Increased intracellular Ca²⁺; activated metacaspase (induces apoptosis); effects not related to drug efflux inhibition [6]. |

FICI: Fractional Inhibitory Concentration Index (FICI ≤ 0.5 = synergy).

The proposed antifungal mechanisms involve internal pathways affecting virulence and survival, distinct from typical azole mechanisms. Benserazide is also investigated for beta thalassaemia (orphan designation by EMA, 2015) and studied for motor complication risks compared to carbidopa [1] [7].

Diagram 2: Proposed antifungal mechanisms of this compound against Candida albicans. It acts via increasing calcium and activating metacaspase, reducing virulence and promoting cell death, synergizing with fluconazole.

Key Experimental Protocols

For researchers looking to replicate or build upon these findings, here are summaries of the core methodologies used in the cited studies.

1. Clinical Trial: Rasagiline Combination in PD [3]

- Design: Randomized, controlled. 64 patients >60 years old with mid-late stage PD (Hoehn-Yahr grade 3-4).

- Groups: Control (Levodopa + Benserazide HCL); Observation (Control regimen + Rasagiline 1 mg/day).

- Duration: 1 year.

- Primary Outcomes: UPDRS motor scores, serum Hcy, and IGF-1 levels.

- Analysis: Compare total effective rate and metric changes between groups post-treatment.

2. In Vitro Antifungal & Synergy Assays [6]

- Broth Microdilution (CLSI M27-A3): Determine Minimum Inhibitory Concentration (MIC) and Fractional Inhibitory Concentration Index (FICI).

- XTT Reduction Assay: Assess effect on preformed biofilms (sessile MIC).

- Mechanism Probes:

- Intracellular Ca²⁺: Use Fluo-3/AM probe, measure fluorescence.

- Metacaspase Activation: Use FITC-VAD-FMK probe, measure fluorescence.

- Drug Efflux: Use Rhodamine 6G, measure fluorescence with/without efflux blockers.

3. In Vivo Antifungal Model (G. mellonella) [6]

- Infection: Inject larvae with C. albicans suspension.

- Treatment: Administer drugs (PBS, FLC, BEH, or FLC+BEH) 2 hours post-infection.

- Incubation: Culture at 35°C for 4 days.

- Endpoint: Monitor and record larval survival daily; count fungal burden and assess tissue damage.

Conclusion and Future Directions

The repurposing of this compound as an antifungal agent represents a significant and promising novel therapeutic application. Its synergistic effect with fluconazole could offer a new strategy to combat resistant C. albicans infections. Furthermore, new clinical data on its use in combination with rasagiline provides an optimized approach for managing advanced Parkinson's disease.

Key considerations for future research include validating the antifungal efficacy in mammalian models, conducting clinical trials for this new indication, and further elucidating the precise molecular targets of benserazide in fungi. For Parkinson's disease, long-term studies on the impact of modifying biomarkers like Hcy and IGF-1 on disease progression would be valuable.

References

- 1. : Uses, Interactions, Mechanism of... | DrugBank Online Benserazide [go.drugbank.com]

- 2. - Wikipedia Benserazide [en.wikipedia.org]

- 3. Effects of rasagiline combined with levodopa and benserazide ... [bmcneurol.biomedcentral.com]

- 4. Combining Rasagiline With Levodopa and Benserazide ... [neurologylive.com]

- 5. The effect of levodopa benserazide on... hydrochloride [pubmed.ncbi.nlm.nih.gov]

- 6. Antifungal Effects and Potential Mechanisms of Benserazide Hydrochlori [dovepress.com]

- 7. Frontiers | Levodopa-induced motor complications associated with... [frontiersin.org]

benserazide hydrochloride orphan designation beta thalassaemia

Regulatory Orphan Designation & Rationale

The European Medicines Agency (EMA) granted benserazide hydrochloride orphan designation (EU/3/14/1402) for the treatment of beta thalassaemia intermedia and major in December 2014 [1]. This designation is based on the following rationale:

- Unmet Medical Need: Beta-thalassemia is a debilitating and life-threatening genetic disorder characterized by a reduced or absent production of beta-globin chains of hemoglobin [2]. Standard treatments involve regular blood transfusions and iron chelation therapy, with bone marrow transplantation being the only curative option available to a minority of patients [1].

- Prevalence: The disease affects fewer than 5 in 10,000 people in the EU, meeting the prevalence criteria for orphan designation [1].

- Significant Benefit: The sponsor demonstrated that benserazide might be of significant benefit by promoting the production of fetal hemoglobin (HbF), potentially reducing the need for blood transfusions. This claim required further validation through clinical trials [1].

Proposed Mechanism of Action

The therapeutic potential of benserazide for beta-thalassemia lies in its ability to reactivate the production of fetal hemoglobin, a developmental form of hemoglobin that is naturally silenced after infancy.

- Fetal Hemoglobin Reactivation: Fetal hemoglobin does not require beta-globin chains. Increasing HbF can functionally compensate for the missing or defective adult hemoglobin in beta-thalassemia patients, improving red blood cell survival and reducing anemia [1] [3].

- Transcriptional Activation: Benserazide is believed to activate transcription of the fetal globin genes (HBG1 and HBG2). Studies in erythroid progenitors from patients suggest it works by displacing or suppressing key transcriptional repressors from the γ-globin gene promoter, including BCL11A, LSD1, KLF1, and HDAC3 [3] [4].

The following diagram illustrates this proposed mechanism and the subsequent preclinical and clinical development workflow.

Benserazide's mechanism and development path.

Preclinical Efficacy and Dosing

Substantial preclinical evidence supports benserazide's potential as an HbF inducer. The following table summarizes key quantitative findings from animal models.

| Model System | Dosing Regimen | Key Efficacy Findings | Reference |

|---|---|---|---|

| β-YAC Transgenic Mice | 20 mg/kg, IP, 3x/week for 4 weeks | Significantly increased F-cells (RBCs with HbF) and HbF protein per cell; no cytopenia [3]. | |

| Anemic Baboon (P. anubis) | 2-3 mg/kg, oral, 2-3x/week | Induced γ-globin mRNA up to 13-fold over baseline [3]. | |

| Anemic Baboon (P. anubis) | Escalating oral doses | Induced F-reticulocytes and γ-globin mRNA; established intermittent dosing for clinical studies [3] [4]. |

A comparative study of the racemic mixture (R,S)-benserazide and its individual (R)- and (S)- enantiomers in β-YAC mice found that all forms significantly induced HbF with similar pharmacokinetic profiles. This provided a regulatory justification for developing the existing, clinically available racemic form rather than investing in the separation and development of a single enantiomer [3] [4].

Clinical Development Status

The transition to clinical testing for beta-thalassemia is underway, guided by the preclinical data.

- Orphan Designation: The orphan designation by the EMA in 2014 provides regulatory incentives for its development [1].

- Current Clinical Trial: A Phase 1b sequential, open-label, dose-ranging study (the BENeFiTS trial, NCT04432623) is ongoing [5].

- Objective: To evaluate the safety, pharmacokinetics, and preliminary activity of benserazide in non-transfused patients with beta-thalassemia intermedia and sickle cell disease.

- Dosing: The trial evaluates three oral dose levels, taken once daily every other day for 12 weeks. This intermittent regimen is based directly on the active and well-tolerated schedules tested in the anemic baboon model [5].

Future Directions and Considerations

The repurposing of benserazide presents a promising therapeutic strategy, though several aspects remain under investigation.

- Clinical Efficacy Data: The key outstanding question is whether the robust HbF induction observed in preclinical models will translate to a clinically meaningful reduction in transfusion burden and anemia in patients. Results from the BENeFiTS trial are highly anticipated.

- Combination Therapy: Given that benserazide has a mechanism distinct from other HbF inducers like hydroxyurea, there is potential for additive or synergistic effects. Research in erythroid progenitors from sickle cell patients has shown additive effects with hydroxyurea in vitro [5].

- Safety Profile: The well-established safety profile of benserazide from decades of use in Parkinson's disease de-risks its initial clinical development for thalassemia. However, its safety and efficacy specific to a chronic hematologic condition require confirmation [3].

References

- 1. EU/3/14/1402 - orphan for treatment of designation ... beta [ema.europa.eu]

- 2. -thalassemia | Orphanet Journal of Rare Diseases | Full Text Beta [ojrd.biomedcentral.com]

- 3. Benserazide racemate and enantiomers induce fetal globin ... [pmc.ncbi.nlm.nih.gov]

- 4. Benserazide racemate and enantiomers induce fetal globin ... [pubmed.ncbi.nlm.nih.gov]

- 5. BENeFiTS Trial in Beta Thalassemia Intermedia [clinicaltrials.ucsf.edu]

benserazide hydrochloride antifungal mechanisms calcium metacaspase

Antifungal Activity of Benserazide

The tables below summarize the key quantitative findings on the antifungal effects of BEH, both alone and in combination with fluconazole (FLC).

Table 1: In Vitro Synergistic Effects against Planktonic Cells of FLC-Resistant *C. albicans* [1]

| Isolate | MIC FLC Alone (μg/mL) | MIC BEH Alone (μg/mL) | MIC FLC Combined (μg/mL) | MIC BEH Combined (μg/mL) | FICI | Interpretation |

|---|---|---|---|---|---|---|

| CA10 (R) | >512 | 32 | 0.125 | 8 | 0.25 | Synergism |

| CA16 (R) | >512 | 32 | 0.25 | 8 | 0.25 | Synergism |

| CA103 (R) | >512 | 16 | 0.25 | 4 | 0.25 | Synergism |

| CA137 (R) | >512 | 32 | 0.5 | 4 | 0.125 | Synergism |

| CA632 (R) | >512 | 32 | 0.5 | 8 | 0.25 | Synergism |

| CA20003 (R) | >512 | 16 | 0.125 | 8 | 0.5 | Synergism |

Note: MIC (Minimum Inhibitory Concentration) is the median from three independent experiments. FICI (Fractional Inhibitory Concentration Index) ≤ 0.5 indicates synergism. The combination showed no interaction (NI) against FLC-susceptible strains [1].

Table 2: Key Experimental Parameters from Mechanistic Studies [1]

| Parameter | Method / Probe | Key Finding with BEH (alone or with FLC) |

|---|---|---|

| Intracellular Calcium | Fluo-3/AM fluorescence probe | Significant increase in intracellular Ca²⁺ concentration |

| Metacaspase Activity | FITC-VAD-FMK fluorescence probe | Activation of metacaspase activity |

| Drug Efflux | Rhodamine 6G efflux assay | No impact on drug efflux pumps |

| In Vivo Efficacy | Galleria mellonella larvae model | Enhanced survival and reduced fungal burden in infected larvae |

Proposed Antifungal Mechanism of Benserazide

The antifungal effect of BEH, particularly in combination with FLC, is linked to specific cellular pathways, as illustrated below.

Proposed signaling pathway for benserazide hydrochloride (BEH) and fluconazole (FLC) against C. albicans [1]

- Calcium Influx: BEH alone, and more potently in combination with FLC, induces a significant rise in intracellular calcium concentration [1]. In many biological systems, calcium acts as a key second messenger that can activate various downstream signaling pathways, including those involving proteases like metacaspases [2].

- Metacaspase Activation: The increased calcium levels are associated with the activation of metacaspases [1]. Metacaspases are cysteine proteases found in plants, fungi, and protists that are structurally related to mammalian caspases and can regulate programmed cell death [3] [4] [5]. This activation is a central part of the proposed antifungal mechanism.

- Downstream Effects: The activation of metacaspase activity leads to reduced virulence and anti-biofilm effects, ultimately contributing to cell death [1]. The mechanism is distinct from traditional azole action, as it does not involve inhibition of drug efflux pumps [1].

Key Experimental Protocols

For researchers looking to replicate or build upon these findings, here are the core methodologies used in the cited studies.

1. In Vitro Antifungal Susceptibility Testing (Planktonic Cells) [1]

- Method: Broth microdilution assay, performed according to the CLSI M27-A3 guideline with modifications.

- Procedure:

- Prepare stock solutions of BEH (1024 μg/mL) and FLC (2560 μg/mL) in sterile distilled water.

- Add 100 μL of C. albicans suspension (2 × 10³ CFU/mL) to 96-well plates.

- Add 50 μL of serially diluted BEH (4–64 μg/mL) and FLC (0.125–64 μg/mL).

- Incubate plates at 35°C for 24 hours.

- Determine the MIC endpoint as the lowest drug concentration that inhibits 80% of fungal growth compared to the drug-free control, measured visually and by optical density with a microplate reader.

- Calculate the FICI to determine drug interactions (synergism: FICI ≤ 0.5).

2. Biofilm Susceptibility Testing [1]

- Method: XTT reduction assay on preformed biofilms.

- Procedure:

- Form C. albicans biofilms in 96-well plates by adding yeast suspensions and incubating for different periods (4, 8, 12, 24 hours).

- At each time point, wash wells to remove non-adherent planktonic cells.

- Add 100 μL of BEH (16–1024 μg/mL) and FLC (2–1024 μg/mL) dilutions to the biofilms.

- Use the XTT assay to measure metabolic activity of the biofilms after drug exposure.

- Measure colorimetric change at 492 nm with a microplate reader.

- The sessile MIC (sMIC) is the lowest concentration that results in an 80% reduction in biofilm metabolic activity.

3. In Vivo Efficacy Testing [1]

- Model: Galleria mellonella (wax moth) larvae infection model.

- Procedure:

- Select healthy larvae of uniform size and weight.

- Infect larvae with a standardized inoculum of C. albicans.

- Administer BEH, FLC, or the combination to infected larvae.

- Monitor and record larval survival over time.

- Assess fungal burden and tissue damage in larval bodies as additional endpoints.

4. Mechanistic Probe Assays [1]

- Intracellular Calcium: Use the fluorescent probe Fluo-3/AM to measure fluctuations in intracellular Ca²⁺ levels.

- Metacaspase Activity: Use the fluorescent probe FITC-VAD-FMK, which binds to active metacaspases, to measure their activation.

- Drug Efflux: Use the fluorescent substrate Rhodamine 6G to assess the activity of drug efflux pumps.

Future Research & Development

This research reveals a repurposing potential for benserazide. Future work should focus on:

- Target Identification: Precisely identifying the molecular target of BEH in fungal cells that triggers the initial calcium influx [1].

- Spectrum of Activity: Evaluating BEH's efficacy against other clinically relevant fungal pathogens [1].

- Therapeutic Optimization: Further investigating the pharmacokinetics and optimal dosing regimens of the BEH-FLC combination for potential clinical translation [6] [7].

References

- 1. Effects and Potential Antifungal of Mechanisms ... Benserazide [pmc.ncbi.nlm.nih.gov]

- 2. The Interplay between Ca2+ Signaling Pathways and ... [mdpi.com]

- 3. Regulating Death and Disease: Exploring the Roles of Metacaspases ... [pmc.ncbi.nlm.nih.gov]

- 4. Structure–function study of a Ca2+-independent ... [pmc.ncbi.nlm.nih.gov]

- 5. Exploring the Roles of Metacaspases in Plants and Fungi [mdpi.com]

- 6. Antifungal Effects and Potential Mechanisms of ... [pubmed.ncbi.nlm.nih.gov]

- 7. : Uses, Interactions, Benserazide of... | DrugBank Online Mechanism [go.drugbank.com]

Benserazide as a Hexokinase 2 Inhibitor: A Technical Guide

Introduction to HK2 and Its Role in Cancer

Hexokinase 2 (HK2) is a rate-limiting enzyme that catalyzes the first committed step of glycolysis, phosphorylating glucose to glucose-6-phosphate [1]. Unlike most normal tissues, many cancer cells overexpress HK2 and rely on aerobic glycolysis (the Warburg effect) for energy and biosynthetic precursors, making HK2 a promising therapeutic target [2] [1]. Inhibiting HK2 can disrupt cancer cell energy production, induce apoptosis, and overcome drug resistance.

Benserazide hydrochloride (BEH), a peripheral aromatic L-amino acid decarboxylase inhibitor used in combination with L-DOPA for Parkinson's disease, has been repurposed as a selective HK2 inhibitor with antitumor and antifungal activities [2] [3].

Mechanism of HK2 Inhibition by Benserazide

Benserazide exerts its inhibitory effect through direct binding to HK2, competitively occupying the enzyme's glucose-binding pocket and disrupting its catalytic function.

Mechanism of Benserazide-mediated HK2 inhibition, highlighting competitive binding and metabolic consequences.

The downstream biological effects of this primary mechanism include:

- Reduced glycolytic flux: Decreased glucose uptake and lactate production, cutting off the cancer cell's primary energy source [2].

- Energy depletion: Lowered intracellular ATP levels, disrupting essential cellular processes [2] [4].

- Mitochondrial dysfunction: Increased loss of mitochondrial membrane potential (ΔΨm) [2].

- Induction of apoptosis: Activation of metacaspase activity and reduction in anti-apoptotic Bcl-2 expression [2] [3] [4].

- Sensitization to chemotherapy: Enhanced efficacy of cisplatin in non-small cell lung cancer (NSCLC) models by reducing ATP-dependent cisplatin efflux and suppressing NF-κB activation [4].

Quantitative Inhibition Data

The table below summarizes key quantitative data on benserazide's interaction with HK2 and its functional effects.

| Parameter | Value | Experimental Context | Citation |

|---|---|---|---|

| HK2 Enzymatic IC₅₀ | 5.52 ± 0.17 µM | Recombinant HK2 enzyme, coupled assay with G6P-DH | [2] |

| Binding Affinity (Kd) | 149 ± 4.95 µM | Labelled HK2 protein, Microscale Thermophoresis (MST) | [2] |

| ChEMBL IC₅₀ | 5.52 µM (5520 nM) | HK2 (unknown origin), G6P-DH coupled assay | [5] |

| Cellular ATP Reduction | Significant decrease | SW480 colon cancer cells | [2] |

| In Vivo Efficacy (ip) | Tumor growth suppression | SW480 xenograft mouse models, 300 & 600 mg/Kg | [2] |

| In Vivo Efficacy (liposomal) | Potent inhibitory effects | SW480 xenograft mouse models, 100 & 200 mg/Kg | [2] |

Detailed Experimental Protocols

In Vitro HK2 Enzyme Inhibition Assay

This standard protocol measures the direct inhibition of HK2 enzymatic activity by tracking NADH production in a coupled reaction system [2].

Workflow:

Experimental workflow for in vitro HK2 enzyme inhibition assay using a coupled reaction system.

Key Reagents:

- Recombinant HK2: Expressed in E. coli BL21(DE3) using pET-26b vector and purified via Ni-agarose affinity, anion exchange, and size exclusion chromatography [2].

- Coupled enzyme: Glucose-6-phosphate dehydrogenase (G6P-DH) from Roche [2].

- Assay buffer: 100 mM Tris-HCl (pH 8.0), 5 mM MgCl₂, 200 mM Glucose, 0.8 mM ATP, 1 mM NAD⁺, 0.25 Units of G6P-DH [2].

- Positive controls: 3-bromopyruvate (3-BrPA) or 2-deoxyglucose (2-DG) [2] [6].

Binding Affinity Measurement by Microscale Thermophoresis (MST)

MST quantitatively measures the binding affinity between benserazide and HK2 by detecting changes in molecular movement under a temperature gradient [2].

Procedure:

- Protein Labeling: Purified HK2 is labeled using the Monolith NT Protein Labeling Kit RED [2].

- Sample Preparation: Labeled HK2 is kept constant at 20 nM, with benserazide samples serially diluted in 20 mM HEPES (pH 7.4) with 0.05% Tween-20 [2].

- Measurement: Samples are loaded into standard-treated capillaries after 10 min incubation, and thermophoresis is measured on a Monolith NT.115 instrument at 25°C [2].

- Data Analysis: Dissociation constant (Kd) values are fitted using NTAnalysis software [2].

Important Note: Compounds with pyrogallol-like structures (including benserazide derivatives) may cause ligand aggregation at higher concentrations, potentially interfering with MST readings. Include denaturation controls (SDS-test) to verify binding specificity [6].

Cell-Based Assays for Glycolytic Function and Cytotoxicity

These assays evaluate the functional consequences of HK2 inhibition in living cells.

Key Methodologies:

- Glucose Uptake and Lactate Production: Measure culture medium changes to assess glycolytic flux disruption [2].

- Intracellular ATP Level: Use luminescence-based assays (e.g., CellTiter-Glo) to quantify energy depletion [2].

- Cytotoxicity and Apoptosis:

- Combination Studies: Use checkerboard microdilution method and calculate FICI (Fractional Inhibitory Concentration Index) to identify synergistic interactions [3].

Therapeutic Application Studies

Cancer Therapy

Benserazide has shown efficacy in multiple cancer models, both as a single agent and in combination therapy.

Key Findings:

- Single Agent Activity: Suppressed tumor growth in SW480 colon cancer xenograft models with no observed toxicity at 300-600 mg/Kg (ip) [2].

- Enhanced Efficacy with Liposomal Formulation: Liposomal benserazide at 100-200 mg/Kg showed potent tumor inhibition with reduced dose and better targeting [2].

- Chemosensitization to Cisplatin:

Antifungal Applications

Benserazide exhibits antifungal activity against Candida albicans, both alone and in combination with fluconazole.

Key Findings:

- Single Agent Activity: MIC of 1.25 mg/mL against Staphylococcus aureus; direct antifungal effects against C. albicans [3].

- Synergistic Combination: BEH + FLC showed synergistic effects (FICI ≤0.5) against planktonic cells and preformed biofilms within 8 hours [3].

- In Vivo Efficacy: Improved survival in infected Galleria mellonella larvae model [3].

- Mechanism: Increased intracellular calcium concentration, activation of metacaspase, reduced virulence, and anti-biofilm activity (not related to drug efflux) [3].

Structure-Activity Relationship (SAR) and Derivative Compounds

The 2,3,4-trihydroxybenzylidene (pyrogallol-like) moiety in benserazide is crucial for HK2 inhibitory activity [6] [7]. Key SAR findings include:

- Hydroxyl Group Arrangement: Modifying the trihydroxy structure to dihydroxy derivatives significantly reduces binding affinity and inhibitory potency [6].

- Analog Development: Benitrobenrazide (BNBZ), a benserazide-related compound, shows enhanced potency with IC₅₀ of 0.53 µM against HK2 [6].

- Toxicophore Replacement: Replacing the nitro group in BNBZ with fluorine or amino groups maintains HK2 inhibition while potentially reducing genotoxicity [7].

Conclusion and Research Implications

This compound represents a promising repurposed HK2 inhibitor with demonstrated efficacy in oncology and infectious disease models. Its well-established human safety profile as an FDA-approved drug could accelerate clinical translation for new indications.

Key research applications include:

- Chemical probe for studying HK2 function in cancer metabolism

- Combination therapy partner to overcome chemoresistance

- Lead compound for developing more potent HK2 inhibitors

- Antifungal sensitizer to combat azole resistance

Future work should focus on optimizing formulations (e.g., liposomal delivery), validating efficacy in additional disease models, and advancing promising combination regimens toward clinical testing.

References

- 1. The Promoting Role of HK II in Tumor Development and ... [mdpi.com]

- 2. , a dopadecarboxylase Benserazide , suppresses tumor... inhibitor [jeccr.biomedcentral.com]

- 3. Antifungal Effects and Potential Mechanisms of Benserazide Hydrochlori [dovepress.com]

- 4. Benserazide‑mediated targeting hexokinase 2 enhances ... [pubmed.ncbi.nlm.nih.gov]

- 5. | Ligand Activity Charts | IUPHAR/BPS Guide to... benserazide [guidetopharmacology.org]

- 6. Hexokinase 2 and Biological Effects of BNBZ and Its... Inhibition [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and Primary Activity Assay of Novel ... [pmc.ncbi.nlm.nih.gov]

benserazide hydrochloride dopamine decarboxylase inhibition

Core Mechanism of Action

Benserazide inhibits DOPA decarboxylase (DDC), also known as aromatic L-amino acid decarboxylase (AADC), preventing peripheral conversion of levodopa to dopamine [1] [2].

Diagram 1: Benserazide inhibits peripheral AADC, enabling central nervous system levodopa conversion.

Benserazide is a peripherally acting inhibitor because it cannot cross the blood-brain barrier [1] [2]. It is hydrolyzed in the intestinal mucosa and liver to trihydroxybenzylhydrazine, the potent metabolite that primarily inhibits AADC [1].

Quantitative Pharmacological & Biochemical Data

The table below summarizes key quantitative data for Benserazide Hydrochloride.

| Parameter | Value | Context / Notes | Source |

|---|---|---|---|

| Molecular Formula | C₁₀H₁₅N₃O₅·HCl | For the hydrochloride salt | [3] |

| Molecular Weight | 293.7 g/mol | For the hydrochloride salt | [3] |

| IC₅₀ for DDC/AADC | Not precisely quantified | The active metabolite is a "potent inhibitor"; clinical effect is well-established. | [1] |

| IC₅₀ for Bacterial PilB | 3.68 - 3.69 µM | Identified as a promising antivirulence agent. | [4] |

| IC₅₀ for Human Hexokinase 2 (HK2) | ~5.7 µM | Measured via an NADH-coupled enzyme activity assay; relevant for cancer research. | [5] |

| Protein Binding | 0% | Highly unbound in circulation. | [1] |

| Half-Life (t₁/₂) | 1.5 hours | Rapid elimination from plasma. | [1] |

| Route of Elimination | Urinary (primarily) | 53-64% of oral dose recovered in urine, mostly as metabolites within 12 hours. | [1] |

Key Experimental Models & Protocols

In Vitro AADC and Target Enzyme Inhibition

The Malachite Green Phosphate Detection Assay is effective for measuring Benserazide's effect on ATPase enzymes like PilB [4].

- Workflow: The assay detects inorganic phosphate (Pi) released from ATP hydrolysis. Active enzyme increases Pi, while an inhibitor reduces signal [4].

- Key Steps [4]:

- Reaction Mixture: Combine enzyme (e.g., 3.3 nM CtPilB), ATP (1 mM), and putative inhibitor in a buffer.

- Incubation: Incubate at relevant temperature (e.g., 54°C for CtPilB) for set time (e.g., 30 minutes).

- Quenching & Detection: Stop reaction with trichloroacetic acid (TCA), add malachite green reagent.

- Measurement: Measure absorbance at 620 nm. Calculate inhibition percentage relative to vehicle control.

For HK2 inhibition, an NADH-Coupled Enzyme Activity Assay was used [5]:

- Reaction System: Combine HK2 protein, glucose, ATP, and a coupling system with glucose-6-phosphate dehydrogenase (G6PDH).

- Measurement: Monitor NADH formation (absorbance at 340 nm) in presence of Benserazide.

In Vivo Neuroprotection Model

A 2024 study demonstrated Benserazide's efficacy in a mouse model of ischemic stroke [6].

- Animal Model: Mice with induced focal cerebral ischemia (permanent or transient).

- Dosing: Benserazide administered peripherally.

- Key Findings [6]:

- Behavior: Significantly improved functional recovery post-stroke.

- Immunomodulation: Reduced infiltration of pro-inflammatory neutrophils into the brain.

- Microglial Polarization: Promoted a shift in microglia/macrophages toward anti-inflammatory M2-phenotype.

Diagram 2: Benserazide neuroprotective mechanisms in stroke, via immunomodulation.

Cancer Cell Sensitization Protocol

A 2025 study combined Benserazide with Cisplatin (DDP) in non-small cell lung cancer (NSCLC) models [5].

- In Vitro Model: Use NSCLC cell lines (e.g., A549, H1975). Treat with Benserazide (e.g., 40 µM) and DDP. Assess cell viability (CCK-8 assay), apoptosis (flow cytometry), and G6P production (ELISA).

- In Vivo Model: Establish xenograft models in mice. Treat with Benserazide (e.g., 100 mg/kg/day, i.p.) and DDP. Monitor tumor volume and weight.

Emerging Research & Repurposing Potential

- Antivirulence Agent: Benserazide inhibits PilB, a bacterial enzyme for Type IV Pilus biogenesis, showing potential for combating drug-resistant pathogens [4].

- Oncology Therapeutic: Benserazide inhibits Hexokinase 2 (HK2), a key glycolytic enzyme in cancer cells, and can overcome cisplatin resistance in NSCLC models [5].

- Stroke Neuroprotection: Benserazide alone demonstrates neuroprotective effects in mouse stroke models by modulating immune cell responses [6].

Critical Research Considerations

- Stability in Formulation: this compound in solid oral dosages can be unstable. Patent CN112741808B details methods like vacuum drying during wet granulation to improve stability [7].

- Metabolite is Active Molecule: The trihydroxybenzylhydrazine metabolite is the primary inhibitor of AADC, which is crucial for mechanism interpretation [1].

- Off-Target Effects: Be aware of other enzymatic interactions (HK2, PKM2, CBS) in experimental design and data interpretation [5].

References

- 1. : Uses, Interactions, Benserazide of... | DrugBank Online Mechanism [go.drugbank.com]

- 2. - Wikipedia Benserazide [en.wikipedia.org]

- 3. APExBIO - Benserazide HCl [apexbt.com]

- 4. – Structure study of activity derivatives as... relationship benserazide [pmc.ncbi.nlm.nih.gov]

- 5. Benserazide‑mediated targeting hexokinase 2 enhances ... [sciencedirect.com]

- 6. Benserazide is neuroprotective and improves functional ... [pmc.ncbi.nlm.nih.gov]

- 7. Method for improving stability of this compound ... [patents.google.com]

Application Notes & Protocol: Simultaneous HPLC Estimation of Benserazide and Levodopa

Introduction

Parkinson's disease is a progressive neurodegenerative disorder affecting millions globally. The combination of levodopa (LVDP), a dopamine precursor, with a peripheral decarboxylase inhibitor such as benserazide (BSRZ), remains a cornerstone of its treatment. This combination enhances the bioavailability of levodopa in the central nervous system by inhibiting its peripheral metabolism. Ensuring the quality, stability, and efficacy of fixed-dose combination products containing these drugs necessitates robust analytical methods. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the simultaneous quantification of these active pharmaceutical ingredients (APIs) in both bulk drugs and formulated products. This document provides detailed application notes and a standardized protocol for the simultaneous estimation of benserazide and levodopa, supporting researchers in pharmaceutical development and quality control [1] [2].

Summary of Developed HPLC Methods

Multiple robust RP-HPLC methods have been developed and validated for the simultaneous analysis of benserazide and levodopa. The table below summarizes the chromatographic conditions from key studies:

Table 1: Summary of HPLC Conditions for Simultaneous Estimation of Benserazide and Levodopa

| Parameter | Method 1 (International Journal of PharmTech Research, 2020) [3] | Method 2 (As per ICH Guidelines) [4] | Method 3 (Robust Multi-Component Method) [1] |

|---|---|---|---|

| Column | Cosmosil C18 (4.6 × 250 mm) | Phenomenex Luna C18 (4.6 × 250 mm, 5µm) | LiChrospher 100 RP-18 (250 x 4.6 mm, 5 µm) |

| Mobile Phase | Phosphate Buffer pH 2 : Acetonitrile (95:5) | Acetonitrile : Phosphate Buffer (pH 4.6) (45:55 v/v) | Gradient Elution (Specific details optimized for separation) |

| Flow Rate (mL/min) | 1.0 | 1.0 | 1.50 |

| Column Temperature (°C) | 25 | Ambient (typically 25-30) | 35.0 |

| Detection Wavelength (nm) | 210 | 245 | 280 and 210 |

| Injection Volume (µL) | Not Specified (Typically 20) | Not Specified (Typically 20) | 30 |

| Retention Time (min) | BSRZ: 3.1; LVDP: 6.6 | BSRZ: 3.537; LVDP: 2.102 | Method separates LVDP, Carbidopa, BSRZ, & Entacapone |

| Runtime | Not Specified | Not Specified | Fast and efficient |

The following diagram illustrates the general workflow for the HPLC analysis, from sample preparation to data interpretation:

Detailed Experimental Protocol

Materials and Reagents

- Reference Standards: Benserazide Hydrochloride and Levodopa of known high purity (>98%).

- Solvents: HPLC-grade Acetonitrile, Water, and Ortho-phosphoric acid.

- Chemicals: For phosphate buffer preparation (e.g., Potassium Dihydrogen Phosphate or Sodium Phosphate).

- Equipment: HPLC system with UV or DAD detector, analytical balance, pH meter, ultrasonic bath, vacuum filtration setup, and a suitable C18 column (e.g., Cosmosil, Phenomenex Luna, or equivalent).

Mobile Phase Preparation

- Phosphate Buffer (approx. pH 2.5): Dissolve an appropriate amount (e.g., 1.36g) of Potassium Dihydrogen Phosphate in 1000 mL of HPLC-grade water. Adjust the pH to 2.5 ± 0.05 using dilute Ortho-phosphoric acid.

- Final Mobile Phase (Isocratic): Mix the prepared phosphate buffer and HPLC-grade Acetonitrile in the ratio of 95:5 (v/v) [3]. Alternatively, for different selectivity, a ratio of 45:55 (v/v) Acetonitrile to Phosphate Buffer (pH 4.6) can be used [4].

- Filtration and Degassing: Filter the mobile phase through a 0.45 µm or 0.22 µm nylon membrane filter under vacuum. Degas the solution by sonication for 10-15 minutes to prevent bubble formation in the HPLC system.

Standard Solution Preparation

- Primary Stock Solutions: Separately weigh about 10 mg each of Benserazide HCl and Levodopa reference standards. Transfer to individual 10 mL volumetric flasks, dissolve, and make up to the volume with the mobile phase or a suitable solvent like 0.1% Ortho-phosphoric acid. This yields stock solutions with a concentration of approximately 1000 µg/mL.

- Working Standard Solution: Pipette appropriate volumes from the primary stock solutions (e.g., 0.5 mL of BSRZ and 1.0 mL of LVDP stock) into a single 10 mL volumetric flask. Dilute to volume with the mobile phase to obtain a mixture containing, for example, 5 µg/mL of Benserazide and 10 µg/mL of Levodopa. This simulates the typical ratio found in formulations.

Sample Solution Preparation (Tablet Formulation)

- Weigh and finely powder not less than 20 tablets.

- Accurately weigh a portion of the powder equivalent to about 50 mg of Levodopa and 12.5 mg of Benserazide HCl (common in a 4:1 ratio formulation).

- Transfer this powder into a 50 mL volumetric flask. Add about 30 mL of the mobile phase or a suitable solvent.

- Sonicate the flask for 20-30 minutes with intermittent shaking to ensure complete dissolution of the APIs.

- Allow the solution to cool to room temperature and dilute to the mark with the same solvent.

- Filter a portion of this solution through a 0.45 µm or 0.22 µm syringe filter. Discard the first few mL of the filtrate.

HPLC Instrumentation and Conditions

The following conditions are based on a validated, stability-indicating method [3]. Adjustments can be made based on the specific column and system used.

- Chromatograph: HPLC system with isocratic pump and UV/Vis or DAD detector.

- Column: Cosmosil C18 (4.6 mm ID × 250 mm L, 5 µm particle size) or equivalent.

- Mobile Phase: Phosphate Buffer (pH 2.5) : Acetonitrile (95:5 v/v).

- Flow Rate: 1.0 mL/min.

- Column Temperature: 25°C.

- Detection Wavelength: 210 nm.

- Injection Volume: 20 µL.

- Run Time: Approximately 10-15 minutes (or until both analytes have eluted).

System Suitability Test

Before sample analysis, perform a system suitability test by injecting the working standard solution six times. The method is considered suitable if:

- The % Relative Standard Deviation (RSD) of peak areas and retention times for both analytes from consecutive injections is not more than 2.0%.

- The theoretical plate count (N) for each peak is greater than 2000.

- The tailing factor (T) for each peak is less than 2.0.

Method Validation

The described method has been extensively validated according to International Council for Harmonisation (ICH) guidelines. The key validation parameters and their outcomes are summarized below:

Table 2: Summary of Method Validation Parameters [3] [4]

| Validation Parameter | Results for Benserazide | Results for Levodopa |

|---|---|---|

| Linearity & Range | r² > 0.998 (e.g., 6-14 µg/mL) [4] | r² > 0.998 (e.g., 18-42 µg/mL) [4] |

| Precision (% RSD) | Intra-day and Inter-day RSD < 2% | Intra-day and Inter-day RSD < 2% |

| Accuracy (% Recovery) | 98 - 102% | 98 - 102% |

| Specificity | Well-separated peaks; no interference from excipients or degradation products. | Well-separated peaks; no interference from excipients or degradation products. |

| LOD & LOQ | LOD: ~0.6-0.8 µg/mL LOQ: ~1.8-2.4 µg/mL [4] | LOD: ~0.6-0.8 µg/mL LOQ: ~1.8-2.4 µg/mL [4] | | Robustness | The method is robust for deliberate, small changes in flow rate, mobile phase composition, and wavelength. | The method is robust for deliberate, small changes in flow rate, mobile phase composition, and wavelength. |

Forced Degradation Studies (Stability-Indicating Property)

Forced degradation studies confirm that the method can accurately measure the analytes even in the presence of their degradation products. The following diagram outlines a standard stress study workflow, with results indicating significant degradation of benserazide under alkaline conditions [3].

Applications in Drug Development

The validated HPLC method is critical for several applications in pharmaceutical research and industry:

- Quality Control and Assay of Marketed Formulations: Rapid and precise quantification of active ingredients in tablet dosage forms to ensure they meet label claim specifications before release [3] [4].

- Stability Studies: Monitoring the chemical stability of benserazide and levodopa over time under various environmental conditions (e.g., temperature, humidity) to establish product shelf-life [5].

- Dissolution Testing: Applicable for analyzing drug release profiles from immediate-release and sustained-release formulations under compendial and biorelevant media conditions [1].

- Impurity Profiling: The method can be adapted to identify, monitor, and quantify organic impurities that may form during synthesis or upon degradation of the drug product, ensuring patient safety [5].

Troubleshooting and Best Practices

- Peak Tailing: Ensure the mobile phase pH is correctly adjusted. Use high-purity buffers and reagents. A column with higher carbon load or end-capping may improve peak shape.

- Retention Time Drift: Maintain a consistent column temperature. Ensure the mobile phase is prepared fresh and is properly degassed. Check for leaks in the system.

- Low Recovery: Verify the sonication time and solvent used for sample extraction are sufficient. Ensure filters are compatible and not adsorbing the APIs.

- High Backpressure: Filter all samples and mobile phases thoroughly. Check the column and in-line filter for clogging.

Conclusion

The detailed RP-HPLC method provided herein is simple, precise, accurate, robust, and stability-indicating. It is fully validated as per ICH guidelines and is readily applicable for the routine simultaneous estimation of this compound and Levodopa in bulk and pharmaceutical dosage forms. Its successful application in forced degradation studies makes it an invaluable tool for formulation development and quality control in the analysis of Parkinson's disease medications.

References

- 1. Development and Validation of a Robust and Efficient ... [pubmed.ncbi.nlm.nih.gov]

- 2. Green analytical methods for simultaneous determination ... [sciencedirect.com]

- 3. (PDF) RP- HPLC development, Validation and Forced... Method [academia.edu]

- 4. A new rp- hplc for the method of simultaneous ... estimation levodopa [pharmacreations.com]

- 5. Development, Validation, and Quantification of Organic Impurities with... [link.springer.com]

Comprehensive Application Notes and Protocols: RP-HPLC Method Development and Validation for Benserazide Hydrochloride and Levodopa in Pharmaceutical Dosage Forms

Introduction to the Analytical Method

The analysis of pharmaceutical combinations used in Parkinson's disease therapy requires precise and reliable analytical methods to ensure product quality, safety, and efficacy. The combination of benserazide hydrochloride and levodopa represents one such important therapeutic formulation where accurate quantification and impurity profiling are critical. Reverse-phase high-performance liquid chromatography (RP-HPLC) has emerged as the technique of choice for simultaneous estimation of these compounds and their degradation products due to its sensitivity, reproducibility, and separation efficiency. The development of a stability-indicating method is particularly valuable as it can adequately separate parent drugs from their degradation products, providing crucial information about the stability characteristics of the pharmaceutical formulation under various environmental conditions.

The importance of proper analytical methods for Parkinson's disease medications cannot be overstated, as the determination of impurities in combination products significantly impacts both quality and therapeutic efficacy. Recent research has focused on developing methods that are not only accurate and precise but also simple, rapid, and cost-effective for routine analysis in quality control laboratories. These methods must comply with regulatory requirements outlined in International Conference on Harmonization (ICH) guidelines, which establish standards for method validation parameters including specificity, accuracy, precision, linearity, and robustness. The following application notes and protocols provide detailed methodologies for the analysis of this compound and levodopa in pharmaceutical dosage forms, incorporating the most recent advancements in HPLC technique development and validation.

Method Development and Optimization

Chromatographic Parameters

The development of an effective RP-HPLC method for simultaneous analysis of this compound and levodopa requires careful optimization of various chromatographic parameters to achieve adequate separation, resolution, and peak symmetry. Based on comprehensive research findings, the following chromatographic conditions have been proven effective:

Table 1: Optimized Chromatographic Conditions for Benserazide HCl and Levodopa Analysis

| Parameter | Condition 1 (Impurity Method) | Condition 2 (Assay Method) |

|---|---|---|

| Column | Zorbax SB C18 (4.6 × 250 mm, 5 μm) | C18 Cosmosil (4.6 × 250 mm) |

| Mobile Phase | Ion pair agent in buffer | Phosphate buffer pH 2:ACN (95:5) |

| Flow Rate | 1.0 mL/min | 1.0 mL/min |

| Detection Wavelength | 220 nm | 210 nm |

| Column Temperature | 25°C | 25°C |

| Autosampler Temperature | 5°C | Not specified |

| Injection Volume | Not specified | Not specified |

| Analysis Mode | Isocratic | Isocratic |

| Retention Time (Benserazide) | Not specified | 3.1 minutes |

| Retention Time (Levodopa) | Not specified | 6.6 minutes |

The method utilizing a Zorbax SB C18 column with an ion pair agent in the mobile phase has demonstrated enhanced peak resolution, effectively separating all impurities and confirming no interference for levodopa and benserazide through peak purity analysis [1]. The isocratic elution mode provides simplicity and reproducibility, making it suitable for routine quality control analyses. The ambient column temperature (25°C) and slightly cooled autosampler (5°C) contribute to retention time stability and sample integrity during analysis.

The selection of detection wavelength at 220 nm for the impurity method and 210 nm for the assay method represents a compromise between adequate sensitivity for both compounds and minimal interference from mobile phase components. The use of a phosphate buffer at pH 2 in the assay method helps to suppress ionization of acidic and basic functional groups on the target molecules, thereby improving peak shape and reproducibility [2]. The retention times of approximately 3.1 minutes for benserazide HCl and 6.6 minutes for levodopa indicate a rapid analysis time, enhancing laboratory efficiency without compromising separation quality.

Sample Preparation Protocol

Standard Solution Preparation: Accurately weigh reference standards of this compound (approximately 10 mg) and levodopa (approximately 25 mg) into a 50 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase solvent to obtain stock standard solutions. Transfer appropriate aliquots to prepare working standard solutions containing both analytes at the desired concentrations [2].

Tablet Sample Preparation: For the analysis of marketed formulations, weigh and powder not less than 10 tablets. Transfer an accurately weighed quantity of the powder equivalent to one tablet into a 100 mL volumetric flask. Add approximately 70 mL of diluent solution (mobile phase) and sonicate for 15-20 minutes with intermittent shaking to ensure complete extraction of the active ingredients. Cool the solution to room temperature, then dilute to volume with the same diluent. Filter the solution through a 0.45 μm membrane filter, discarding the first few mL of the filtrate [2].

Solution Stability: Evaluate the stability of prepared solutions by analyzing them at different time intervals (0, 12, 24 hours) under storage conditions (5°C). The acceptance criterion for solution stability is that the percentage difference of assay results should not exceed ±2.0% from the initial value [2].

Method Validation Summary

Method validation provides documented evidence that the analytical procedure is suitable for its intended purpose. The developed RP-HPLC methods for this compound and levodopa have been extensively validated according to ICH guidelines, with the following results:

Table 2: Method Validation Parameters and Results

| Validation Parameter | Benserazide HCl | Levodopa | Acceptance Criteria |

|---|---|---|---|

| Accuracy (% Recovery) | 98-102% | 98-102% | 98-102% |

| Precision (% RSD) | <2% | <2% | NMT 2% |

| Linearity (Correlation Coefficient) | >0.995 | >0.995 | >0.995 |

| Range | 1.25-125% of target concentration | 1.25-125% of target concentration | As per ICH guidelines |

| Specificity | No interference | No interference | No interference from blank, placebo |

| Robustness | Within acceptable variation | Within acceptable variation | System suitability parameters within limits |

The accuracy of the method, expressed as percentage recovery, was determined by spiking placebo with known amounts of the analytes at different concentration levels (80%, 100%, and 120% of the target concentration). The recovery values between 98% and 102% for both compounds indicate excellent accuracy and absence of significant matrix effects [2]. The precision of the method was evaluated through both repeatability (intra-day precision) and intermediate precision (inter-day precision, different analyst, different instrument), with relative standard deviation (RSD) values less than 2% in all cases, demonstrating acceptable reproducibility [1] [2].

The linearity of the detector response was verified for both this compound and levodopa over a concentration range corresponding to 1.25% to 125% of the target concentration. The correlation coefficient (r²) values greater than 0.995 for both compounds confirm excellent linear relationship between concentration and detector response [1] [3]. The specificity of the method was demonstrated through forced degradation studies, which confirmed that the method can unequivocally assess the analytes in the presence of degradation products and excipients. The robustness of the method was evaluated by deliberate variations in chromatographic conditions such as flow rate (±0.1 mL/min), mobile phase composition (±2%), and temperature (±2°C), with system suitability parameters remaining within acceptable limits under all conditions [1].

Forced Degradation and Stability Studies

Forced degradation studies provide valuable information about the inherent stability characteristics of drug substances and help validate the stability-indicating capability of the analytical method. These studies involve intentional degradation of the drug product under various stress conditions to ensure that the method can adequately separate degradation products from the main analytes.

Acidic Degradation: Prepare samples by adding 1 mL of 0.1N hydrochloric acid to tablet powder and leave exposed for 8 hours at room temperature. After the exposure period, neutralize the solution with 1 mL of 0.1N sodium hydroxide and prepare for analysis. Under these conditions, benserazide HCl shows approximately 6% degradation while levodopa shows minimal degradation (0.9%) [2].

Alkaline Degradation: Expose samples to 0.1N sodium hydroxide for 8 hours at room temperature, then neutralize with 0.1N hydrochloric acid. Alkaline conditions cause more significant degradation, with benserazide HCl showing approximately 6% degradation and levodopa showing only 0.9% degradation, indicating that benserazide is more susceptible to alkaline hydrolysis [2].

Oxidative Degradation: Treat samples with 3% hydrogen peroxide for 8 hours at room temperature. Oxidative stress results in moderate degradation of both compounds, with similar degradation patterns observed for both acidic and oxidative conditions [2].

Thermal Degradation: Expose solid tablet powder to dry heat at 60°C for 24 hours to evaluate thermal stability. Thermal stress typically produces less degradation compared to solution-state stress conditions [2].

Photolytic Degradation: Expose samples to UV light (ICH option 2 conditions) for 24 hours to assess photosensitivity. Photolytic degradation is generally minimal for these compounds, indicating reasonable photostability [1].

The forced degradation studies confirm that the method is stability-indicating as it effectively separates the active pharmaceutical ingredients from their degradation products under all stress conditions. Peak purity tests using photodiode array detection demonstrate that the analyte peaks remain pure and homogeneous without co-eluting degradation products, further confirming the specificity of the method [1].

Experimental Protocols

Complete Method Protocol for Assay and Impurities

Mobile Phase Preparation: Prepare phosphate buffer by dissolving 1.36 g of potassium dihydrogen phosphate in 1000 mL of water. Adjust pH to 2.0 with orthophosphoric acid. For the assay method, mix phosphate buffer and acetonitrile in the ratio 95:5 (v/v). For the impurity method, add an appropriate ion pair reagent as specified. Filter the mobile phase through a 0.45 μm membrane filter and degas by sonication for 5 minutes before use [2].

Standard Solution Preparation: Accurately weigh approximately 10 mg of this compound and 25 mg of levodopa working standards into a 50 mL volumetric flask. Dissolve in and dilute to volume with mobile phase to obtain standard stock solution. Transfer 5 mL of this solution to a 50 mL volumetric flask and dilute to volume with mobile phase to obtain working standard solution [2].

Sample Solution Preparation: Weigh and finely powder not less than 10 tablets. Transfer an accurately weighed quantity of the powder equivalent to one tablet to a 100 mL volumetric flask. Add about 70 mL of mobile phase, sonicate for 20 minutes with intermittent shaking, and allow to cool to room temperature. Dilute to volume with mobile phase and mix well. Filter through a 0.45 μm membrane filter, discarding the first 5 mL of filtrate [1].

Chromatographic System Operation: Equilibrate the HPLC system with the mobile phase for at least 30 minutes at the specified flow rate. Inject the blank (mobile phase), standard solutions, and sample solutions. Record the chromatograms and measure the peak responses of this compound and levodopa. Calculate the content using the peak areas relative to the standard [1] [2].

System Suitability Testing: Before sample analysis, confirm that the system meets the suitability criteria. The relative standard deviation (RSD) of five replicate injections of standard solution should not be more than 2.0%. The tailing factor for both analyte peaks should not be more than 2.0, and the theoretical plates should be not less than 2000 [2].

Method Validation Protocol

Linearity and Range: Prepare standard solutions at five different concentration levels ranging from 1.25% to 125% of the target concentration. Inject each solution in triplicate and plot average peak area against concentration. Calculate the correlation coefficient, y-intercept, and slope of the regression line using least-squares method [1] [3].

Accuracy (Recovery) Evaluation: Spike placebo with known quantities of this compound and levodopa at three concentration levels (80%, 100%, and 120% of target concentration). Prepare three sets at each level and analyze using the proposed method. Calculate the percentage recovery and RSD for each concentration level [2].

Precision Assessment: Perform repeatability by analyzing six independent sample preparations at 100% concentration level by the same analyst on the same day. For intermediate precision, repeat the study on a different day with a different analyst and different instrument. Calculate the RSD of results for both repeatability and intermediate precision [1] [2].

Specificity Determination: Inject blank (mobile phase), placebo, standard solution, and forced degradation samples separately. Demonstrate that there is no interference from any component at the retention times of this compound and levodopa. Confirm peak purity using photodiode array detector [1].

Robustness Evaluation: Deliberately vary chromatographic parameters including flow rate (±0.1 mL/min), mobile phase composition (±2% organic component), column temperature (±2°C), and detection wavelength (±2 nm). Evaluate the effect of each variation on system suitability parameters [1].

Workflow and Signaling Pathway

The following workflow diagram illustrates the systematic approach for RP-HPLC method development and validation for this compound and levodopa:

HPLC Method Development and Validation Workflow

The method development phase begins with clear objective definition, followed by systematic optimization of critical chromatographic parameters including column selection, mobile phase composition, detection wavelength, temperature, and flow rate. The method validation phase comprehensively evaluates all validation parameters according to ICH guidelines, establishing the method's suitability for its intended purpose. The final application phase involves practical implementation of the validated method for routine sample analysis with proper data interpretation and reporting.

Discussion and Applications

The developed RP-HPLC methods for this compound and levodopa offer several significant advantages for pharmaceutical analysis. The methods provide excellent separation of both active ingredients from each other and from their degradation products, fulfilling requirements for stability-indicating methods. The isocratic elution mode simplifies the instrumentation requirements and method transfer between laboratories compared to gradient methods, while still providing adequate resolution for accurate quantification. The relatively short analysis time (less than 10 minutes) enhances laboratory efficiency, making these methods suitable for high-throughput quality control environments.

These methods have demonstrated practical utility in various applications including routine quality control testing, stability studies, and formulation development. The validated methods can accurately determine the drug content in marketed formulations, with recoveries between 98% and 102% confirming their reliability for assay determination. The methods have also been successfully applied to impurity profiling and mass balance studies, which are critical for understanding the stability characteristics of the drug products [1]. Furthermore, the forced degradation studies provide valuable information about the degradation pathways of both compounds, with this compound showing greater susceptibility to alkaline hydrolysis compared to levodopa [2].

The methods comply with current regulatory standards outlined in ICH guidelines, covering all required validation parameters. The robustness of the methods has been confirmed through deliberate variations in chromatographic conditions, demonstrating that the methods remain reliable even with minor, inevitable changes in normal laboratory operation [1]. This robustness is particularly valuable for method transfer between laboratories and for ensuring long-term method reproducibility. The applicability of these methods to dissolution testing and analysis of complex matrices further expands their utility in comprehensive pharmaceutical analysis of Parkinson's disease medications [3].

References

Comprehensive Application Notes and Protocols for Forced Degradation Studies of Benserazide Hydrochloride and Levodopa in Fixed-Dose Combination Formulations

Then, I will now begin writing the main body of the detailed Application Notes and Protocols.

Introduction and Objective